Cyclohexane, 1-methylene-2-propyl-
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Overview
Description
Cyclohexane, 1-methylene-2-propyl- is an organic compound with the molecular formula C10H20 . It is a derivative of cyclohexane, where one hydrogen atom is replaced by a methylene group and another by a propyl group. This compound is also known by its IUPAC name, 1-methyl-2-propylcyclohexane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, 1-methylene-2-propyl- can be achieved through several methods. One common approach involves the alkylation of cyclohexane with propyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding alkene, 1-methyl-2-propylcyclohexene. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired hydrogenation .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-methylene-2-propyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alkanes.
Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) under UV light, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), UV light or radical initiators.
Major Products
Oxidation: Alcohols, ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclohexanes.
Scientific Research Applications
Cyclohexane, 1-methylene-2-propyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of cyclohexane, 1-methylene-2-propyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of signaling pathways, enzyme inhibition, or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-propylcyclohexane: A stereoisomer with similar chemical properties.
Cyclohexane, 1-methyl-2-propyl-: Another stereoisomer with slight differences in reactivity and stability
Uniqueness
Cyclohexane, 1-methylene-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
80056-38-8 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-methylidene-2-propylcyclohexane |
InChI |
InChI=1S/C10H18/c1-3-6-10-8-5-4-7-9(10)2/h10H,2-8H2,1H3 |
InChI Key |
AWITZTJSAITMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCC1=C |
Origin of Product |
United States |
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